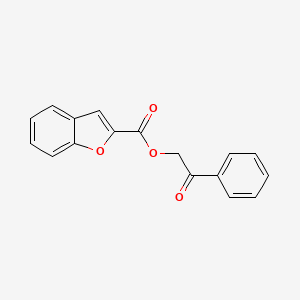

Phenacyl 1-benzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-14(12-6-2-1-3-7-12)11-20-17(19)16-10-13-8-4-5-9-15(13)21-16/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLXMDYJLUIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenacyl 1 Benzofuran 2 Carboxylate and Its Analogues

Direct Esterification and Transesterification Protocols for Phenacyl 1-benzofuran-2-carboxylate Formation

The most straightforward conceptual approach to this compound involves the direct esterification of 1-benzofuran-2-carboxylic acid with a phenacyl halide, typically 2-bromoacetophenone (B140003). This method relies on the nucleophilic attack of the carboxylate anion on the electrophilic carbon of the phenacyl halide.

A highly effective method for this transformation employs phase-transfer catalysis. In this approach, the potassium salt of the carboxylic acid is reacted with phenacyl bromide in a biphasic system. The use of a phase-transfer catalyst, such as a mixture of tetrabutylammonium (B224687) bromide (TBAB) and dibenzo- rsc.org-crown-6, facilitates the transfer of the carboxylate anion from the solid or aqueous phase to the organic phase where the reaction with the phenacyl bromide occurs. unishivaji.ac.in This technique offers a simple and efficient procedure for the O-alkylation of the carboxylic acid, leading to the formation of the desired phenacyl ester in high yield under mild, often room temperature, conditions. unishivaji.ac.in

Table 1: Key Reagents in Phase-Transfer Catalyzed Esterification

| Reactant/Catalyst | Role |

| Potassium 1-benzofuran-2-carboxylate | Nucleophile |

| Phenacyl bromide | Electrophile |

| Tetrabutylammonium bromide (TBAB) | Phase-Transfer Catalyst |

| Dibenzo- rsc.org-crown-6 | Phase-Transfer Catalyst |

| Acetonitrile | Solvent |

Transesterification, another potential route, would involve the reaction of an existing ester of 1-benzofuran-2-carboxylic acid, such as the ethyl or methyl ester, with 2-hydroxyacetophenone. This reaction can be catalyzed by either acid or base, driving the equilibrium towards the formation of the more stable phenacyl ester. youtube.com While a common technique for ester synthesis, specific examples for the synthesis of this compound via this method are less commonly reported in the literature compared to direct esterification.

Cyclization Reactions for Benzofuran (B130515) Core Construction: Emphasis on Phenacyl Bromide Precursors

The construction of the benzofuran scaffold is a critical step in the synthesis of the target molecule. Several cyclization strategies have been developed that can incorporate the phenacyl moiety or a precursor to it.

Rap-Stoermer Condensation and Variants

The Rap-Stoermer condensation is a classical and widely employed method for the synthesis of 2-aroylbenzofurans, which are structurally analogous to the target molecule. This reaction involves the condensation of a salicylaldehyde (B1680747) with a phenacyl halide (an α-haloketone) in the presence of a base. rsc.org The reaction proceeds through the initial formation of a phenoxy ether, followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the 2-aroylbenzofuran. A variety of bases can be used to promote this reaction, with potassium carbonate being a common choice.

One-Pot Cyclization-Condensation Strategies

Modern advancements have led to the development of one-pot procedures that combine the formation of the benzofuran ring and the introduction of the desired substituent at the 2-position. These strategies offer increased efficiency by reducing the number of synthetic steps and purification procedures. For instance, a one-pot, three-step reaction has been described for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis, hydrolysis, and an intramolecular cyclization. unishivaji.ac.in While not directly yielding the target molecule, this demonstrates the feasibility of tandem reactions in constructing complex benzofuran systems.

Multi-Component Reactions and Heterocycle Annulation Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, related strategies for the synthesis of substituted benzofurans have been reported. These often involve the generation of the benzofuran core through the reaction of a phenol, an aldehyde, and an alkyne, sometimes under catalytic conditions. nih.govacs.org

Heterocycle annulation pathways, particularly those involving the heteroannulation of benzoquinones, provide another avenue to the benzofuran core. These reactions can proceed via one-pot mechanisms under acidic conditions, leading to various benzofuran structures. mdpi.com

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of biaryl and heterocycle-containing molecules. These approaches can be applied to both the formation of the benzofuran ring and the ester linkage.

Transition Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds, which is the key step in the esterification process.

Palladium-Catalyzed Reactions:

Palladium catalysts are well-known for their ability to mediate the coupling of aryl halides with alcohols and carboxylic acids. acs.orgorganic-chemistry.orgacs.org The esterification of 1-benzofuran-2-carboxylic acid with a phenacyl halide could potentially be achieved using a palladium catalyst in the presence of a suitable ligand and base. acs.org Furthermore, palladium-catalyzed α-arylation of carboxylic acids has been developed as a method to form C-C bonds, and related methodologies could be adapted for C-O bond formation in ester synthesis. nih.gov Palladium-catalyzed carbonylative synthesis approaches have also been used to create ester functionalities, though typically from different starting materials. rsc.org

Copper-Catalyzed Reactions:

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are also widely used for the formation of C-O bonds. acs.orgamanote.comrsc.orgnih.gov The reaction between 1-benzofuran-2-carboxylic acid and a phenacyl halide could be promoted by a copper catalyst, often in the presence of a ligand and a base. These reactions can be advantageous due to the lower cost of copper compared to palladium. Copper-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with aryl halides has also been shown to be a viable route for the formation of C-C bonds, with subsequent cyclization to form benzofurans. rsc.org

Table 2: Representative Catalytic Systems for C-O Bond Formation

| Metal | Catalyst Precursor | Ligand (Example) | Base (Example) |

| Palladium | Pd(OAc)₂ | 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene (IBnF) | Cs₂CO₃ |

| Copper | CuI | Phenanthroline | K₃PO₄ |

Organocatalytic and Acid/Base-Mediated Syntheses

The construction of the benzofuran scaffold and the subsequent esterification to form this compound can be achieved through various synthetic routes, often employing organocatalysts or traditional acid/base mediation.

One common strategy involves the reaction of a salicylaldehyde derivative with a phenacyl halide. In a typical acid/base-mediated approach, an inorganic base like potassium carbonate (K₂CO₃) is used to facilitate the initial O-alkylation of the salicylaldehyde with a suitable bromo- or chloro-substituted phenacyl compound. This is often followed by an intramolecular cyclization. For instance, the synthesis of related benzofuran-2-carboxylic acid derivatives has been achieved by reacting ethyl 2-chloromethyl-quinoline-3-carboxylate with salicylaldehydes in the presence of anhydrous K₂CO₃ in refluxing acetonitrile. researchgate.net This is followed by hydrolysis of the ester and in situ cyclization. A similar two-step process can be envisioned for this compound, where the first step would be the formation of a phenacyl ether, followed by a base-mediated intramolecular condensation. nih.gov

Organocatalysis offers a milder and often more selective alternative to traditional methods. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the provided results, the principles of organocatalysis are applicable. For example, proline has been suggested as a catalyst for the cyclization step in the synthesis of 2-benzoylbenzofuran from salicylaldehyde and phenacyl bromide, proceeding via an aldol (B89426) reaction-elimination pathway. researchgate.net This highlights the potential for organocatalysts to mediate the key bond-forming reactions required.

Furthermore, organocatalytic approaches have been developed for the asymmetric arylation of benzofuran-2(3H)-ones, demonstrating the utility of organocatalysts in functionalizing the benzofuran core with high enantioselectivity. nih.gov Although this specific reaction does not directly yield the target ester, it showcases the power of organocatalysis in controlling stereochemistry in benzofuran systems.

A general procedure for the synthesis of related ethyl benzofuran-2-carboxylate involves refluxing a mixture of salicylaldehyde, potassium carbonate, and ethyl bromoacetate (B1195939) in ethanol (B145695). This base-mediated reaction provides a foundational method that could be adapted for the synthesis of the phenacyl ester by substituting ethyl bromoacetate with a suitable phenacyl halide.

The table below summarizes representative base-mediated conditions for the synthesis of benzofuran-2-carboxylate derivatives.

Green Chemistry Principles in this compound Production

The selection of solvents plays a significant role in the environmental impact of a chemical process. Traditional syntheses of benzofurans often utilize volatile organic solvents. Green chemistry encourages the use of safer, more environmentally benign solvents. For instance, the use of ethanol as a solvent in the base-mediated synthesis of ethyl benzofuran-2-carboxylate is a step towards a greener process compared to more hazardous solvents. Research into catalyst-free synthesis of benzofuran derivatives also points towards more environmentally friendly approaches. nih.gov

Efforts to develop transition-metal-free conditions for the synthesis of related 2-(benzofuran-2-yl)quinoline derivatives highlight a move away from potentially toxic and expensive metal catalysts. researchgate.net Microwave-assisted synthesis has also been explored, which can lead to shorter reaction times and potentially reduced energy consumption, although challenges such as product decomposition can occur. researchgate.net

To improve atom economy and minimize waste, one-pot or tandem reactions are highly desirable. A one-pot procedure for the synthesis of 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid derivatives from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and salicylaldehydes has been reported, which streamlines the process and reduces waste from intermediate workups. researchgate.net Developing a similar one-pot synthesis for this compound would be a significant advancement in green production.

The table below illustrates the concept of atom economy for a hypothetical synthesis of this compound.

| Reactants | Desired Product | By-products | % Atom Economy (Theoretical) |

| Salicylaldehyde + 2-Bromoacetophenone + K₂CO₃ | This compound | 2 KBr + H₂O + CO₂ | < 100% |

Note: The actual percentage would depend on the specific reaction pathway and stoichiometry.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Controlling chemo-, regio-, and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound, particularly when substituted precursors are used. nih.govmdpi.com

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound, the initial reaction between a substituted salicylaldehyde and a phenacyl halide must selectively form the ether linkage without undesired reactions at other functional groups that may be present on either reactant.

Regioselectivity is crucial when using unsymmetrically substituted starting materials. For example, if a substituted salicylaldehyde is used, the intramolecular cyclization must proceed to form the desired benzofuran regioisomer. The reaction conditions, including the choice of base and solvent, can influence the regiochemical outcome.

Stereoselectivity becomes a factor if chiral centers are present in the starting materials or are formed during the reaction. While the core structure of this compound is achiral, the introduction of substituents can create stereocenters. In such cases, stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer. Asymmetric organocatalysis, as demonstrated in the arylation of benzofuran-2(3H)-ones, offers a powerful tool for achieving high stereoselectivity in the synthesis of chiral benzofuran derivatives. nih.gov

The development of new synthetic methods continues to focus on achieving high levels of selectivity to produce complex molecules with well-defined structures and to avoid the need for tedious purification steps to separate isomers. mdpi.com

Elucidation of Reaction Mechanisms and Chemical Transformations of Phenacyl 1 Benzofuran 2 Carboxylate

Hydrolytic and Solvolytic Pathways of the Ester Linkage

The ester linkage in phenacyl 1-benzofuran-2-carboxylate is susceptible to cleavage through hydrolysis and solvolysis, processes that can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the phenacylate anion, which is a relatively stable leaving group due to the electron-withdrawing nature of the adjacent phenyl and carbonyl groups. The final products are benzofuran-2-carboxylic acid and phenacyl alcohol (after protonation of the phenacylate anion).

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and elimination of phenacyl alcohol, the benzofuran-2-carboxylic acid is regenerated.

Solvolysis follows a similar mechanistic pathway, with the solvent molecule (e.g., an alcohol for alcoholysis) acting as the nucleophile. For instance, in methanol, the reaction would yield methyl benzofuran-2-carboxylate and phenacyl alcohol.

Table 1: Products of Hydrolysis and Solvolysis

| Reaction Condition | Nucleophile | Products |

| Basic Hydrolysis | OH⁻ | Benzofuran-2-carboxylic acid, Phenacyl alcohol |

| Acid-Catalyzed Hydrolysis | H₂O | Benzofuran-2-carboxylic acid, Phenacyl alcohol |

| Methanolysis | CH₃OH | Methyl benzofuran-2-carboxylate, Phenacyl alcohol |

Nucleophilic and Electrophilic Reactivity Profiles on Phenacyl and Benzofuran (B130515) Moieties

The chemical character of this compound is defined by the distinct reactivity of its constituent phenacyl and benzofuran moieties.

The phenacyl moiety possesses a reactive α-carbon (the CH₂ group adjacent to the carbonyl) and the carbonyl group itself. The α-protons are acidic and can be abstracted by a base to form an enolate. This enolate can then participate in various nucleophilic reactions, such as alkylation and aldol (B89426) condensation. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols after workup. The reaction of phenacyl bromide derivatives with sulfur nucleophiles has been studied, indicating the susceptibility of the phenacyl group to nucleophilic attack. researchgate.net

The benzofuran moiety is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. chemicalbook.com The preferred site of electrophilic attack on the benzofuran ring is generally the C2 position, followed by the C3 position. chemicalbook.compixel-online.net However, since the C2 position is already substituted with the carboxylate group, electrophilic attack will preferentially occur at the C3 position or on the benzene (B151609) ring. Halogenation (e.g., with Br₂) and nitration (e.g., with HNO₃/H₂SO₄) are typical electrophilic substitution reactions. researchgate.netnih.gov The electron-rich nature of the benzofuran ring also allows it to act as a nucleophile in certain reactions. tandfonline.com

Oxidative and Reductive Transformations

Both the phenacyl and benzofuran components of the molecule can undergo oxidative and reductive transformations.

Oxidation: The benzofuran ring can be oxidized under various conditions. For instance, oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes can lead to the formation of benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org The phenacyl moiety's carbonyl group is resistant to further oxidation under standard conditions. However, the methylene (B1212753) group can potentially be oxidized under strong oxidizing conditions.

Reduction: The carbonyl group of the phenacyl moiety can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). unicatt.it Catalytic hydrogenation can also be employed for this transformation. The benzofuran ring can also be reduced, typically under more forcing conditions. For example, catalytic hydrogenation with a palladium catalyst can reduce the furan (B31954) ring to a 2,3-dihydrobenzofuran. researchgate.net

Table 2: Key Oxidative and Reductive Transformations

| Reagent | Moiety Attacked | Product Type |

| NaBH₄ | Phenacyl (C=O) | Secondary Alcohol |

| LiAlH₄ | Phenacyl (C=O) & Ester | Diol (after hydrolysis) |

| H₂/Pd-C | Phenacyl (C=O) & Benzofuran | Reduced phenacyl and/or dihydrobenzofuran |

| DDQ | Benzofuran | Oxidized benzofuran derivatives |

Radical Processes and Mechanistic Insights into Reactivity

The involvement of radical intermediates in the chemistry of this compound is most prominent in its photochemical reactions. The phenacyl group is known to undergo photocleavage via radical pathways. nih.gov Upon irradiation, the carbon-oxygen bond between the phenacyl group and the carboxylate can undergo homolytic cleavage, generating a phenacyl radical and a benzofuran-2-carboxyloyl radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, decarboxylation, and coupling.

Furthermore, radical reactions can be initiated at the benzofuran nucleus. For instance, radical cation cycloaddition reactions of 2-vinylbenzofurans have been reported, proceeding through photoinduced electron transfer. researchgate.net While this compound itself is not a vinylbenzofuran, this highlights the potential for radical-mediated transformations on the benzofuran ring system under appropriate conditions.

Rearrangement Reactions of this compound Derivatives

Derivatives of benzofuran-2-carboxylic acids can undergo rearrangement reactions. A notable example is the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.govdntb.gov.ua While this is a synthetic route to the acid precursor of the title compound, it showcases the potential for ring contraction rearrangements in related systems.

Rearrangements involving the phenacyl portion are also conceivable. For instance, under certain conditions, α-haloketones (which phenacyl bromide is an example of) can undergo the Favorskii rearrangement in the presence of a base to yield rearranged carboxylic acid derivatives. Although the title compound is not an α-haloketone, this illustrates a potential rearrangement pathway for derivatives where the α-position of the phenacyl group is functionalized.

Photochemical Transformations and Photolabile Properties

Phenacyl esters are well-known photoremovable protecting groups for carboxylic acids. tandfonline.comtandfonline.com This property stems from the efficient photochemical cleavage of the ester bond upon irradiation with UV light. The main by-product from the photolysis of phenacyl esters is typically acetophenone. tandfonline.com

Bond Homolysis and Cycloaddition Mechanisms

The primary photochemical process for phenacyl esters is the homolytic cleavage (homolysis) of the C-O bond between the methylene group and the ester oxygen. acs.org This generates a phenacyl radical and a carboxylate radical.

Scheme 1: Photochemical Cleavage of this compound

The resulting radicals can then undergo further reactions. The phenacyl radical can abstract a hydrogen atom to form acetophenone, or it can dimerize. The benzofuran-2-carboxyloyl radical can decarboxylate to form a 2-benzofuranyl radical, which can then abstract a hydrogen atom to yield benzofuran or engage in other radical reactions.

While direct photochemical cycloaddition involving the ester itself is less common, the benzofuran moiety can participate in cycloaddition reactions. tandfonline.comyoutube.com Photochemical [2+2] cycloadditions of benzofuran are known to occur at the C2-C3 double bond. tandfonline.com Although the substitution at the C2 position in this compound might influence this reactivity, the potential for such transformations exists, especially in an intramolecular fashion if a suitable reactive partner is present elsewhere in the molecule or in an intermolecular reaction with another unsaturated compound. Benzofuran derivatives can also participate in [4+2] cycloaddition reactions under certain conditions. acs.org

Excited State Dynamics and Quenching Studies

The photophysical behavior of this compound is governed by the interplay between the benzofuran and phenacyl chromophores. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited singlet state (S₁). The subsequent deactivation pathways from the S₁ state are critical in determining the molecule's photochemical reactivity and include fluorescence, intersystem crossing (ISC) to the triplet state (T₁), and non-radiative decay.

The phenacyl group, a type of phenyl ketone, typically exhibits efficient intersystem crossing from the S₁ to the T₁ state. The n-π* character of the lowest triplet state in many phenyl ketones leads to high ISC quantum yields. For this compound, the triplet state is expected to be the key intermediate in many of its photochemical reactions. The energy of this triplet state is a crucial parameter, influencing its reactivity and the potential for energy transfer to other molecules.

Quenching Studies:

The triplet excited state of this compound can be deactivated, or "quenched," by various quenching agents. This process can occur through two primary mechanisms: energy transfer and electron transfer.

Energy Transfer: If a quencher molecule has a triplet energy lower than that of this compound, it can accept the triplet energy, leading to the deactivation of the phenacyl compound and the formation of the triplet state of the quencher. Molecular oxygen (O₂) is a well-known and efficient quencher of triplet states, often deactivating them at diffusion-controlled rates. researchgate.netrsc.org The efficiency of this process is dependent on the triplet energy of the ketone. researchgate.net

Electron Transfer: Quenching can also proceed via an electron transfer mechanism, where the excited state of this compound either accepts an electron from or donates an electron to the quencher. rsc.org The feasibility of this process is determined by the redox potentials of both the excited molecule and the quencher.

Studies on similar aromatic ketones have shown that the quenching rate constants are highly dependent on the nature of the quencher and the solvent environment. The table below provides illustrative data on the quenching of a representative aromatic triplet state by various quenchers.

Table 1: Representative Triplet State Quenching Data

| Quencher | Quenching Mechanism | Rate Constant (k_q) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Molecular Oxygen (O₂) | Energy Transfer | ~2 x 10⁹ | researchgate.net |

| Ferulic Acid | Energy Diversion/Isomerization | ~1.3 x 10⁸ | nih.gov |

| Resveratrol | Energy Diversion/Isomerization | ~5.2 x 10⁷ | nih.gov |

| Aliphatic Amines | Electron Transfer | Variable (depends on oxidation potential) | rsc.org |

| Aromatic Electron Donors | Electron Transfer | Can approach diffusion limit | rsc.org |

Carboxylate-Assisted C-H Activation and Functionalization Strategies

The carboxylate group of this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. researchgate.net This strategy allows for the selective functionalization of C-H bonds that are spatially close to the carboxylate group, offering a powerful tool for the synthesis of more complex benzofuran derivatives. The carboxylate typically acts as a weakly coordinating group, facilitating the catalytic cycle.

Mechanism of Carboxylate-Directed C-H Activation:

The general mechanism involves the coordination of the carboxylate group to a transition metal center (e.g., Palladium, Rhodium, Ruthenium). nih.govresearchgate.netrsc.org This coordination brings the metal catalyst into proximity with a specific C-H bond, typically at the C3 position of the benzofuran ring. Subsequent cyclometalation leads to the cleavage of the C-H bond and the formation of a stable metallacyclic intermediate. This intermediate can then react with a variety of coupling partners, leading to the formation of new C-C, C-O, or C-heteroatom bonds.

Functionalization Strategies:

Several functionalization strategies can be envisaged for this compound using this approach:

Arylation: Palladium-catalyzed C-H arylation is a common transformation. mdpi.com In the presence of a suitable palladium catalyst and an aryl halide or another arylating agent, the C3 position of the benzofuran ring can be arylated. The use of an 8-aminoquinoline (B160924) (AQ) auxiliary attached to the carboxyl group has been shown to be effective in directing the C3-arylation of benzofuran-2-carboxamides. mdpi.com A similar strategy could be adapted for the phenacyl ester.

Olefination: Rhodium and Ruthenium catalysts are often employed for the olefination of carboxylic acids. rsc.org This would allow for the introduction of an alkene moiety at the C3 position of the benzofuran core.

Alkylation: Direct C-H alkylation is also a possibility, potentially using alkyl halides or other alkylating agents in the presence of a suitable catalyst system. hw.ac.uk

The table below summarizes some representative catalyst systems and conditions for carboxylate-directed C-H functionalization of aromatic carboxylic acids.

Table 2: Illustrative Conditions for Carboxylate-Directed C-H Functionalization

| Transformation | Catalyst System | Coupling Partner | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | Organic Solvent | 100-140 | mdpi.com |

| Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | t-AmylOH | 120 | |

| Olefination | [Ru(p-cymene)Cl₂]₂ | Alkene | TFE | 50 | rsc.org |

| Allylation | [Ru(p-cymene)Cl₂]₂ | Allyl Alcohol | TFE/Phosphate Buffer | 50 | rsc.org |

| Annulation | [Rh(III)] | Ynone | Organic Solvent | Mild | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of Phenacyl 1 Benzofuran 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, HMQC, etc.)

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Phenacyl 1-benzofuran-2-carboxylate would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) and phenyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the phenacyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would allow for the determination of their relative positions on the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester and ketone groups, the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbon of the methylene group. The chemical shifts of these signals are indicative of their electronic environment.

2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) would be employed. These experiments correlate directly bonded proton and carbon atoms. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the ester linkage between the benzofuran-2-carboxylic acid and phenacyl moieties.

| Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants of aromatic and methylene protons. |

| ¹³C NMR | Chemical shifts of carbonyl, aromatic, and methylene carbons. |

| HMQC/HSQC | Correlation of directly bonded C-H pairs. |

| HMBC | Confirmation of connectivity through long-range C-H correlations. |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups, typically appearing in the region of 1680-1750 cm⁻¹. The exact positions of these bands would be influenced by the electronic effects of the adjacent aromatic rings. Additionally, characteristic absorptions for C-O stretching of the ester and ether linkages, as well as C-H stretching and bending vibrations of the aromatic and methylene groups, would be observed.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While the carbonyl stretches would also be visible, non-polar bonds, such as the C=C bonds of the aromatic rings, would be expected to show strong Raman signals.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=O (Ester) | ~1720-1740 | Present |

| C=O (Ketone) | ~1680-1700 | Present |

| C-O-C (Ester & Ether) | ~1000-1300 | Weak |

| Aromatic C=C | ~1450-1600 | Strong |

| Aromatic C-H | ~3000-3100 | Present |

| Aliphatic C-H | ~2850-3000 | Present |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. By providing an exact mass measurement to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₇H₁₂O₄.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer insights into the structural components of the molecule. Common fragmentation patterns would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the benzofuran-2-carbonyl cation and the phenacyl radical or cation. Further fragmentation of these initial products would help to confirm the structures of the individual moieties.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show strong absorption bands in the ultraviolet region, arising from π-π* transitions within the benzofuran and phenyl aromatic systems. The conjugation between the benzofuran ring and the carbonyl group of the ester would likely influence the position and intensity of these absorptions. While not all organic molecules are fluorescent, any potential emission properties could be investigated using fluorescence spectroscopy.

Single-Crystal X-ray Diffraction for Definitive 3D Molecular Structure and Conformation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the connectivity and reveal the preferred conformation of the molecule in the solid state, including the relative orientation of the benzofuran and phenyl rings.

Computational and Theoretical Investigations of Phenacyl 1 Benzofuran 2 Carboxylate

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic properties of Phenacyl 1-benzofuran-2-carboxylate. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and various reactivity descriptors.

Electronic Structure and Molecular Orbitals: The electronic structure of this compound is characterized by the delocalized π-system of the benzofuran (B130515) ring and the phenyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. The HOMO is typically localized on the electron-rich benzofuran ring, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO is expected to be distributed over the electron-withdrawing phenacyl moiety, highlighting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are invaluable for predicting how the molecule will interact with other chemical species. For instance, a high electronegativity and chemical hardness would suggest a lower reactivity. Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. nih.govresearchgate.net

| Reactivity Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.3 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.2 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 2.3 eV | Energy released upon gaining an electron |

| Electronegativity | 4.4 eV | Tendency to attract electrons |

| Chemical Hardness | 2.1 eV | Resistance to change in electron configuration |

| Softness | 0.48 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Density Functional Theory (DFT) Applications for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational preferences and energetics of molecules like this compound.

Conformational Analysis: The flexibility of the ester linkage in this compound allows for multiple conformations. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to identify the most stable conformers. nih.govresearchgate.net By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out. The global minimum on this surface corresponds to the most stable conformation of the molecule in the gas phase.

Energetics: DFT calculations also provide valuable information about the energetics of the molecule. This includes the total electronic energy, zero-point vibrational energy, and thermal energies. By comparing the energies of different conformers, their relative stabilities can be determined. Furthermore, the thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures.

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Dihedral Angle (O-C-C-C) (Illustrative) |

| 1 (Global Minimum) | 0.00 | 120° |

| 2 | 1.5 | -60° |

| 3 | 2.8 | 180° |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time.

Conformational Landscapes: MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water or in a crystalline state). By tracking the atomic coordinates over time, the flexibility of the molecule and the transitions between different conformations can be observed. This provides a more realistic picture of the molecule's behavior compared to static calculations.

Intermolecular Interactions: MD simulations are particularly useful for studying intermolecular interactions. For instance, simulations of this compound in a solvent can reveal details about solute-solvent interactions, such as the formation of hydrogen bonds. In the solid state, MD can be used to study crystal packing and the nature of intermolecular forces, such as π-π stacking and van der Waals interactions, which govern the crystal structure.

Reaction Pathway Elucidation, Transition State Characterization, and Kinetic Studies

Computational methods are instrumental in understanding the chemical reactivity of this compound by elucidating reaction pathways and characterizing transition states.

Reaction Pathway Elucidation: For a given chemical reaction involving this compound, computational methods can be used to map out the potential energy surface connecting reactants and products. This allows for the identification of the most likely reaction pathway.

Transition State Characterization: The transition state is a critical point on the reaction pathway, representing the energy maximum. By locating and characterizing the transition state structure, the activation energy for the reaction can be determined. This is typically done using DFT methods, where the transition state is identified as a first-order saddle point on the potential energy surface.

Kinetic Studies: Once the activation energy is known, transition state theory can be used to calculate the reaction rate constant. This allows for a quantitative prediction of the reaction kinetics, providing valuable insights that can complement experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of derivatives of this compound, QSAR models can be developed to predict their activity (e.g., as enzyme inhibitors or antimicrobial agents). This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and correlating them with the observed biological activity using statistical methods. The resulting QSAR model can then be used to predict the activity of new, untested derivatives and to gain insights into the structural features that are important for activity.

Molecular Docking and Binding Affinity Predictions (Focus on Molecular Recognition)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or a nucleic acid. nih.govnih.gov

Molecular Recognition: For this compound, molecular docking can be used to investigate its potential as a biologically active agent. By docking the molecule into the active site of a target protein, the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex can be identified. nih.govresearchgate.net

Binding Affinity Predictions: Docking programs use scoring functions to estimate the binding affinity of the ligand for the receptor. While these scores are approximations, they can be useful for ranking a series of compounds and prioritizing them for further experimental testing. The predicted binding affinity provides a measure of how strongly the molecule is likely to bind to its target.

| Target Protein (Illustrative) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| DNA Gyrase | -7.9 | Asp73, Gly77, Ala92 |

| Tubulin | -9.1 | Lys254, Asn258, Cys241 |

Structure Activity Relationship Sar and Derivatization Studies of Phenacyl 1 Benzofuran 2 Carboxylate

Strategic Modifications on the Benzofuran (B130515) Heterocycle

The introduction of substituents onto the benzofuran ring of phenacyl 1-benzofuran-2-carboxylate analogues can significantly alter their reactivity and electronic properties, which in turn can influence their biological activity. The nature and position of these substituents play a crucial role.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene (B151609) portion of the benzofuran ring can modulate the electron density of the entire heterocyclic system. This modulation affects the reactivity of the molecule in various chemical transformations and its interaction with biological targets. For instance, the presence of electron-donating groups can increase the electron density, potentially enhancing the molecule's ability to participate in electrophilic aromatic substitution reactions and influencing its binding affinity to electron-deficient pockets in target proteins. Conversely, electron-withdrawing groups decrease the electron density, which can impact the molecule's metabolic stability and its susceptibility to nucleophilic attack.

The electronic effects of substituents can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions of a benzene ring. viu.caresearchgate.netviu.caresearchgate.netpitt.edu These constants can be used to correlate the electronic properties of substituted benzofuran derivatives with their reactivity and biological activity.

Table 1: Hammett Constants for Common Substituents and Their Expected Electronic Effect on the Benzofuran Ring.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -OCH3 | 0.12 | -0.27 | Electron-donating (resonance) |

| -CH3 | -0.07 | -0.17 | Electron-donating (inductive) |

| -Cl | 0.37 | 0.23 | Electron-withdrawing (inductive) |

| -NO2 | 0.71 | 0.78 | Strongly electron-withdrawing |

| -CN | 0.56 | 0.66 | Electron-withdrawing |

Research on various benzofuran derivatives has demonstrated the tangible impact of these substitutions. For example, in a series of benzofuran-2-carboxamides, the introduction of electron-donating groups on the N-phenyl ring was found to potentiate anticancer activity. rsc.org In another study, the presence of a bromoacetyl substituent in the benzene ring of a benzofuran derivative was linked to increased cytotoxic activity. nih.gov These findings underscore the importance of systematic substitution to fine-tune the electronic properties and, consequently, the biological profile of this compound analogues.

Annulation, the process of building a new ring onto an existing one, and the fusion of the benzofuran nucleus with other heterocyclic systems represent another key strategy for derivatization. These modifications can lead to the creation of novel, complex molecular architectures with unique biological activities. The fusion of a benzofuran ring with other heterocycles can result in hybrid molecules that combine the pharmacological properties of both parent scaffolds.

Various synthetic methodologies have been developed to achieve the annulation and fusion of benzofuran systems. These include intramolecular cyclizations, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.org For instance, palladium-catalyzed intramolecular annulation reactions have been successfully employed in the synthesis of complex benzofuran-containing polycycles. nih.govnih.gov

The fusion of benzofurans with nitrogen-containing heterocycles like quinolines has been explored to generate novel compounds with potential therapeutic applications. nih.govbeilstein-journals.org For example, a one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported, demonstrating a straightforward method for incorporating the benzofuran core onto a quinoline (B57606) nucleus. nih.govbeilstein-journals.org Such hybrid structures are of interest due to the diverse biological activities associated with both benzofurans and quinolines.

Table 2: Examples of Annulation and Fusion Reactions Involving the Benzofuran Scaffold.

| Reaction Type | Starting Material (Benzofuran Derivative) | Fused Heterocycle | Synthetic Method | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | o-Alkenylphenols | Polycyclic benzofurans | Palladium-catalyzed oxidative cyclization | nih.gov |

| One-pot Reaction | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes | Benzofuran-fused quinolines | Williamson ether formation followed by ester hydrolysis and intramolecular cyclization | nih.govbeilstein-journals.org |

| [4+3] Cycloaddition | Benzofuran-derived azadienes | Benzofuran-fused 1,4-diazepinones | Cs2CO3-mediated formal [4+3] cycloaddition | beilstein-journals.org |

Systematic Derivatization of the Phenacyl Moiety

The phenacyl moiety of this compound serves as another critical site for derivatization. Modifications to the phenyl ring of the phenacyl group can significantly impact the molecule's steric and electronic properties, as well as its pharmacokinetic profile.

Furthermore, the carbonyl group of the phenacyl moiety is a key functional group that can be subjected to various chemical transformations. Reduction of the carbonyl to a hydroxyl group introduces a chiral center and alters the molecule's hydrogen bonding capabilities. Conversion of the ketone to other functional groups, such as oximes or hydrazones, can also lead to derivatives with distinct biological activities.

While specific SAR studies on the phenacyl moiety of this compound are not extensively documented, general principles of medicinal chemistry suggest that systematic variation of substituents on the phenyl ring would be a viable strategy for optimizing biological activity.

Table 3: Potential Derivatizations of the Phenacyl Moiety and Their Expected Impact.

| Modification | Potential Impact |

|---|---|

| Substitution on the phenyl ring (e.g., -Cl, -F, -OCH3, -NO2) | Alters electronic properties, lipophilicity, and steric interactions with target. |

| Reduction of the carbonyl group to a hydroxyl group | Introduces a chiral center, changes hydrogen bonding capacity, and may alter metabolic pathways. |

| Conversion of the carbonyl to an oxime or hydrazone | Modifies the electronic and steric profile, potentially leading to new biological activities. |

Stereochemical Considerations and Chiral Synthesis Approaches

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with significantly different biological activities and pharmacokinetic profiles. Chirality can be introduced at various positions, including the benzofuran ring or through modification of the phenacyl moiety.

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives. Chiral synthesis approaches can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the enantioselective synthesis of chiral benzofuran-2-ones has been achieved through palladium-catalyzed C-H activation/C-O bond formation using chiral ligands. nih.gov

The separation of enantiomers from a racemic mixture is another important aspect of stereochemical studies. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a widely used technique for this purpose. nih.govrsc.orguncw.edu The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantioseparation.

Table 4: Chiral Synthesis and Separation Methods Applicable to Benzofuran Derivatives.

| Method | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Pd(II)-catalyzed enantioselective synthesis of chiral benzofuranones. nih.gov |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials derived from natural sources. | Synthesis of chiral benzofuran derivatives from chiral amino acids. |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Separation of racemic mixtures of chiral pharmaceuticals. nih.govrsc.orguncw.edu |

Design and Synthesis of Hybrid Molecules Incorporating this compound

The design and synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is a promising strategy for developing new drugs with improved efficacy and novel mechanisms of action. This molecular hybridization approach aims to create multifunctional molecules that can interact with multiple biological targets simultaneously.

For example, benzofuran derivatives have been hybridized with other heterocyclic systems like piperazine (B1678402) to create compounds with potent cytotoxic activities. mdpi.com The synthesis of these hybrids often involves multi-step reaction sequences, including coupling reactions to form amide or ester linkages. The biological evaluation of these hybrid molecules is essential to determine if the combination of pharmacophores leads to synergistic effects.

Table 5: Examples of Hybrid Molecules Based on the Benzofuran Scaffold.

| Hybrid Scaffold | Linked Moiety | Potential Biological Activity | Reference |

|---|---|---|---|

| Benzofuran-Piperazine | N-Aryl piperazine | Anticancer | mdpi.com |

| Benzofuran-Quinoline | Quinoline | Anticancer, Anti-inflammatory | nih.govbeilstein-journals.org |

| Benzofuran-Imidazole | Imidazole | Anti-inflammatory, Cytotoxic | mdpi.com |

Applications of Phenacyl 1 Benzofuran 2 Carboxylate in Advanced Chemical Systems and Materials Science

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

Phenacyl 1-benzofuran-2-carboxylate serves as a valuable building block in organic synthesis, primarily due to the reactivity of its constituent parts: the phenacyl moiety and the benzofuran (B130515) core. researchgate.net The benzofuran scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities. nih.govnih.gov Synthetic methods to access diverse benzofuran derivatives are thus of great importance. mdpi.comjocpr.comorganic-chemistry.orglbp.world

The phenacyl group, a well-known carbonyl-containing moiety, can participate in a variety of chemical transformations. researchgate.net For instance, phenacyl bromides, which are structurally related to the phenacyl portion of the title compound, are extensively used as intermediates in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netrsc.org The presence of both an α-halocarbon and a carbonyl carbon in phenacyl bromides makes them key precursors for constructing nitrogen-, sulfur-, and oxygen-containing heterocycles. researchgate.net This reactivity profile suggests that the phenacyl group in this compound can be similarly exploited for the elaboration of more complex molecular architectures.

Furthermore, the benzofuran-2-carboxylic acid portion of the molecule can be readily modified. researchgate.net For example, the carboxylic acid can be converted to amides, which can then undergo further functionalization. mdpi.com This adaptability, combined with the reactivity of the phenacyl group, makes this compound a bifunctional intermediate, allowing for sequential or one-pot reactions to build intricate molecular frameworks. The synthesis of complex benzofuran derivatives often involves multi-step sequences, and starting with a pre-functionalized building block like this compound can streamline these processes. mdpi.com

Role in the Design of Photolabile Protecting Groups and Photoreactive Systems

A significant application of the phenacyl moiety lies in the design of photolabile protecting groups (PPGs). wikipedia.org PPGs are chemical groups that can be removed from a molecule using light, offering precise spatial and temporal control over the release of a protected functional group. wikipedia.orgnih.gov This "traceless" deprotection method is highly valuable in multi-step organic synthesis and in biological studies. wikipedia.org

The phenacyl group is a classic example of a carbonyl-based PPG. wikipedia.org Its photodeprotection mechanism can vary depending on the specific phenacyl skeleton, the nature of the protected substrate (in this case, a carboxylate), and the reaction conditions. wikipedia.org Phenacyl PPGs are effective for protecting various functional groups, including carboxylates, phosphates, and sulfonates. wikipedia.org

Several modifications of the basic phenacyl structure have been developed to fine-tune its photochemical properties. For instance, the introduction of substituents on the aromatic ring can alter the absorption wavelength and quantum yield of the photodeprotection reaction. wikipedia.org One notable example is the p-hydroxyphenacyl (pHP) PPG, which undergoes a photo-Favorskii rearrangement to release the protected carboxylic acid. wikipedia.orgacs.org This rearrangement is often clean and efficient, with quantum yields that can approach unity under certain conditions. wikipedia.org The study of various arylcarbonylmethyl groups, such as naphthylcarbonylmethyl and pyrenylcarbonylmethyl, has further expanded the toolbox of phenacyl-based PPGs for releasing carboxylic acids upon irradiation. acs.org

The benzoin (B196080) class of PPGs, which share some structural similarities with phenacyl derivatives, are also known for their excellent photochemical properties, including high quantum yields and the formation of a single, benign photoproduct. sfu.ca While the title compound itself has not been explicitly detailed as a PPG in the provided search results, its phenacyl ester structure strongly suggests its potential for such applications, warranting further investigation into its photochemistry.

Applications in Materials Chemistry, Including Optical Devices and Polymer Science

The benzofuran core is a key component in the development of advanced materials with interesting optical and electronic properties. nih.gov Benzofuran derivatives have found applications in the synthesis of dyes, including those used in dye-sensitized solar cells. nih.gov Specifically, benzofuran derivatives containing thiophene (B33073) rings, such as benzothieno[3,2-b]benzothiophene (BTBT), are crucial for constructing high-performance organic field-effect transistors and other photoelectronic devices. nih.gov

The incorporation of the this compound moiety into polymers could lead to materials with tailored optical properties. The optical characteristics of polymers, such as transmittance, absorbance, and refractive index, are highly dependent on their chemical structure. researchgate.net For instance, a study on a polymer containing a brominated benzofuran derivative, poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), demonstrated that its optical properties could be tuned by creating nanocomposites with organoclay. researchgate.net This suggests that polymers derived from or incorporating this compound could exhibit interesting and potentially useful optical behavior.

The combination of the photoreactive phenacyl group and the optically active benzofuran core within a single molecule opens up possibilities for creating photoresponsive materials. Such materials could find use in applications like optical data storage, photo-patterning, and the development of light-controlled switches.

Development of Chemical Probes and Sensing Technologies

The inherent properties of the benzofuran and phenacyl moieties make this compound a promising candidate for the development of chemical probes and sensors. The benzofuran ring system can be designed to interact with specific analytes, and this interaction can be signaled through a change in its fluorescence or other spectroscopic properties.

The photolabile nature of the phenacyl ester linkage provides a mechanism for creating "caged" probes. In this approach, a fluorescent or biologically active molecule is rendered inactive by attachment to the phenacyl group. Upon irradiation, the protecting group is cleaved, releasing the active molecule and generating a detectable signal. This strategy allows for the controlled release of signaling molecules or drugs at specific locations and times. nih.gov

Furthermore, the synthesis of various substituted benzofurans allows for the fine-tuning of their electronic and steric properties to achieve selective binding to target molecules. The development of probes for detecting specific ions or biomolecules is an active area of research where benzofuran-based structures could play a significant role.

Ligand Design in Coordination Chemistry and Catalysis

The benzofuran-2-carboxylate unit can act as a ligand for metal ions, making this compound a potential precursor for the synthesis of coordination complexes. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of diverse metal-organic frameworks (MOFs) or discrete coordination compounds. researchgate.net

The properties of these metal complexes, such as their catalytic activity, luminescence, or magnetic behavior, can be tuned by modifying the benzofuran scaffold or by introducing other coordinating groups. For instance, the synthesis of lead(II) complexes with carboxylate ligands has been shown to result in materials with potential applications in organic light-emitting diodes (OLEDs) and as catalysts. researchgate.net

The phenacyl group can also influence the coordination chemistry. While not a primary coordinating group itself, its steric bulk and electronic properties can affect the geometry and reactivity of the resulting metal complexes. In some cases, the carbonyl oxygen of the phenacyl group could potentially participate in weaker interactions with the metal center. The ability to design and synthesize tailored ligands is crucial for advancing the field of catalysis, and the modular nature of this compound makes it an attractive platform for this purpose.

Mechanistic Chemical Biology Studies (e.g., Enzyme-Ligand Interactions in vitro)

Benzofuran derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov This makes them interesting scaffolds for the design of enzyme inhibitors and other biologically active molecules. nih.gov For example, certain benzofuran derivatives have been investigated as inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis. nih.gov

The photolabile nature of this compound offers a powerful tool for studying enzyme-ligand interactions in vitro. A biologically active benzofuran-2-carboxylate could be "caged" with the phenacyl group, rendering it inactive. The caged compound could then be introduced into a biological system, and a pulse of light would release the active inhibitor with high temporal and spatial resolution. nih.gov This technique, known as photocaging, allows for the precise study of the kinetics and mechanism of enzyme inhibition. nih.govacs.org

Future Research Directions and Unexplored Avenues for Phenacyl 1 Benzofuran 2 Carboxylate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Phenacyl 1-benzofuran-2-carboxylate is traditionally performed using batch chemistry, which can be inefficient and difficult to scale. The integration of its synthesis into continuous flow chemistry and automated platforms offers a significant leap forward. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety.

Future research should focus on developing a robust and scalable flow synthesis protocol. This would involve the modular design of a flow reactor system capable of performing the key bond-forming reactions, such as the esterification of benzofuran-2-carboxylic acid with a phenacyl halide, in a continuous manner. The benefits of such a system would include rapid reaction optimization, facile scalability, and the potential for in-line purification, thereby streamlining the production of this compound and its derivatives.

Table 1: Comparison of Batch vs. Proposed Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited, requires re-optimization | Readily scalable by extending run time |

| Process Control | Difficult to precisely control | High precision over temperature, pressure, and stoichiometry |

| Safety | Potential for thermal runaways | Enhanced safety due to small reaction volumes |

| Product Purity | Variable, often requires extensive purification | Higher purity, potential for in-line purification |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully optimize the synthesis of this compound, particularly in a flow chemistry setup, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques can provide instantaneous feedback on reaction kinetics, conversion rates, and the formation of byproducts.

The implementation of in-line Process Analytical Technology (PAT), such as Fourier-transform infrared (FTIR) and Raman spectroscopy, would be a key research direction. These non-invasive techniques can monitor the disappearance of reactants and the appearance of the product in real-time by tracking their unique vibrational frequencies. Furthermore, the use of advanced nuclear magnetic resonance (NMR) spectroscopy, including rapid 2D NMR techniques, could provide detailed structural information on intermediates and byproducts as they form, offering a deeper understanding of the reaction pathway.

Deeper Mechanistic Understanding via Advanced Computational Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for rational reaction design and optimization. Advanced computational chemistry techniques, such as Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reaction energetics, and transition states involved in its synthesis and potential applications.

Future computational studies should focus on modeling the key reaction steps, including the esterification process and any potential side reactions. By calculating the activation energies and reaction profiles for different pathways, researchers can predict the optimal reaction conditions and identify potential catalysts to improve efficiency and selectivity. Moreover, computational modeling can be used to predict the photophysical and electronic properties of this compound, guiding the exploration of its potential applications in materials science.

Exploration of Novel Non-Traditional Applications in Emerging Technologies

The unique combination of the photoreactive phenacyl group and the electronically active benzofuran (B130515) core suggests that this compound could have applications beyond traditional pharmacology. Future research should explore its potential in emerging technologies such as organic electronics, photolithography, and sensing.

The phenacyl group is known to be photolabile, meaning it can undergo cleavage upon exposure to light. This property could be exploited in the development of photoresists for photolithography or in the design of photocleavable protecting groups for organic synthesis. The benzofuran moiety, on the other hand, is a common building block in organic semiconductors. The electronic properties of this compound could be tuned by modifying its structure, potentially leading to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. Its ability to interact with specific analytes could also be investigated for the development of novel chemical sensors.

Table 2: Potential Non-Traditional Applications and Key Properties

| Application Area | Relevant Property | Research Focus |

| Organic Electronics | Conjugated π-system of benzofuran | Synthesis of derivatives with tailored electronic properties |

| Photolithography | Photolability of the phenacyl group | Development of photoresist materials |

| Chemical Sensing | Potential for specific analyte binding | Design of fluorescent or colorimetric sensors |

| Photocleavable Protecting Groups | Light-induced cleavage of the phenacyl ester | Application in multi-step organic synthesis |

Design of Sustainable Synthetic Routes with Minimal Environmental Footprint

In an era of increasing environmental awareness, the development of sustainable synthetic methods is paramount. Future research on this compound should prioritize the design of green and environmentally friendly synthetic routes.

This involves exploring the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. The development of catalytic methods, using earth-abundant metals or organocatalysts, would reduce the reliance on stoichiometric reagents and minimize waste generation. Furthermore, exploring enzymatic catalysis could offer a highly selective and environmentally benign approach to the synthesis of this compound. A comprehensive life-cycle assessment of the synthetic process would also be crucial to identify and mitigate any potential environmental impacts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phenacyl 1-benzofuran-2-carboxylate derivatives?

- Methodology : Synthesis typically involves esterification of phenacyl bromide with benzofuran carboxylic acids. For example, microwave or ultrasound-assisted methods significantly improve reaction efficiency compared to conventional heating. Key steps include:

- Step 1 : Activation of the carboxylic acid (e.g., using coupling agents or acid chlorides).

- Step 2 : Nucleophilic substitution between phenacyl bromide and the activated carboxylate under optimized conditions (e.g., ethanol solvent, reflux).

- Step 3 : Purification via recrystallization or chromatography.

Yields range from 61% to 85%, depending on substituents and reaction conditions .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and regiochemistry. For example, NMR chemical shifts for aromatic protons typically appear between 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and dihedral angles, essential for understanding steric and electronic effects .

Q. What biological activities are associated with benzofuran carboxylate derivatives?

- Methodology :

- Enzyme Inhibition Assays : Derivatives with nitro or fluorinated substituents show inhibitory effects on acetylcholinesterase (IC values in µM range) via π-π stacking and hydrogen bonding .

- Anti-inflammatory Screening : In vitro models (e.g., COX-2 inhibition) demonstrate reduced prostaglandin synthesis, linked to electron-withdrawing groups like nitro-thiophene moieties .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-311+G(2d,p) basis sets predict reaction pathways and transition states. For example, MEP maps identify nucleophilic attack sites in esterification reactions .

- NMR Chemical Shift Prediction : GIAO and CSGT methods correlate experimental NMR shifts with computational data (RMSE < 0.2 ppm), aiding rapid structural validation .

Q. How do reaction conditions (e.g., microwave vs. ultrasound) impact synthesis efficiency?

- Methodology :

- Microwave Irradiation : Reduces reaction time by 50–70% (e.g., 30 minutes vs. 2 hours for conventional heating) through dielectric heating, enhancing dipole-dipole interactions .

- Ultrasound-Assisted Synthesis : Cavitation effects increase mass transfer, improving yields by 10–15% in solvent-free systems .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., nitro vs. methoxy groups) clarifies electronic and steric contributions. For example, nitro groups enhance antiviral activity but reduce solubility .

- Meta-Analysis of Pharmacokinetic Data : Compare logP values and plasma protein binding across studies to identify outliers caused by bioavailability differences .

Q. How can crystallography data inform structure-based drug design for benzofuran derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.